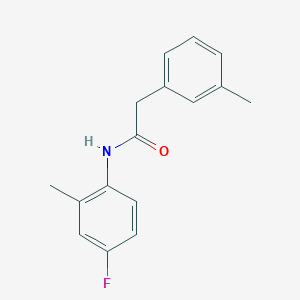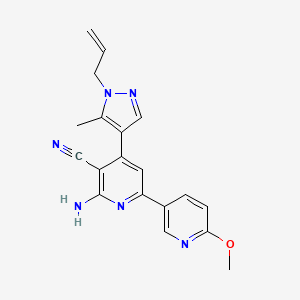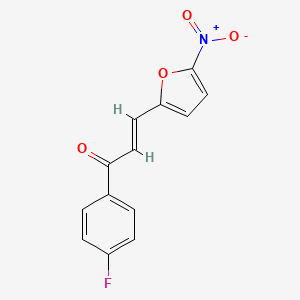
N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of arylacetamides, which have shown promising results in treating neurological disorders.
作用機序
The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. This compound has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function and memory. This compound has also been shown to inhibit the activity of GABA receptors, which could explain its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. This compound has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. This compound has also been shown to decrease oxidative stress and inflammation in the brain, which could contribute to its neuroprotective properties.
実験室実験の利点と制限
N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and well-established synthesis method. However, this compound has limited solubility in water, which could make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide research, including investigating its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Further studies could also explore the optimal dosage and administration of this compound for therapeutic applications. Finally, research could investigate the potential of this compound as a cognitive enhancer in healthy individuals.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in treating neurological disorders. The synthesis method is well-established, and this compound has shown low toxicity and well-tolerated in animal models. More research is needed to fully understand the mechanism of action and potential side effects of this compound, but the future directions for this compound research are promising.
合成法
The synthesis of N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-fluoro-2-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to enhance cognitive function and memory retention in animal models, which suggests its potential as a cognitive enhancer. Additionally, this compound has shown anticonvulsant and neuroprotective properties, which could make it a promising treatment for epilepsy and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-4-3-5-13(8-11)10-16(19)18-15-7-6-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIUMPMWBLCDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)
![4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5373266.png)
![4-(1H-indol-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5373267.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
![2-[(methoxyacetyl)amino]-N-propylbenzamide](/img/structure/B5373273.png)

![(3aR*,7aS*)-2-[2-(2-ethoxyethoxy)benzoyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5373299.png)

![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)
![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)